1,4-Dihydrocinnoline 1,4-Dihydrocinnoline
Brand Name: Vulcanchem
CAS No.: 1500-42-1
VCID: VC14322969
InChI: InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-4,6,10H,5H2
SMILES:
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol

1,4-Dihydrocinnoline

CAS No.: 1500-42-1

Cat. No.: VC14322969

Molecular Formula: C8H8N2

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dihydrocinnoline - 1500-42-1

Specification

CAS No. 1500-42-1
Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
IUPAC Name 1,4-dihydrocinnoline
Standard InChI InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-4,6,10H,5H2
Standard InChI Key SLINOLVLQJDNOR-UHFFFAOYSA-N
Canonical SMILES C1C=NNC2=CC=CC=C21

Introduction

1,4-Dihydroquinoline is a heterocyclic organic compound characterized by a quinoline backbone with two hydrogen atoms added across the 1,4-positions, resulting in a partially saturated structure. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities and synthetic versatility. Below is a structured overview of its key aspects, supported by research findings from peer-reviewed sources.

Classical Synthesis

  • Gould-Jacobs Cyclization: Early methods involved cyclizing anilines with β-keto esters under high-temperature conditions (e.g., diphenyl ether reflux at ~255°C) . This yields 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, which are precursors for further functionalization .

  • Transition-Metal-Free Approaches: A one-pot cascade cyclization of enaminones with aldehydes produces 1,4-dihydroquinoline derivatives in moderate to good yields (50–85%) .

Asymmetric Synthesis

Recent advances employ iridium-catalyzed partial hydrogenation of 3-ethoxycarbonylquinolines to achieve enantioselective 1,4-dihydroquinolines with up to 99% enantiomeric excess and 1,840 turnover numbers (TONs) . This method is scalable and applicable to complex targets like melatonin receptor modulators .

Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key FeaturesSource
Gould-Jacobs CyclizationDiphenyl ether, 255°C60–75Forms 4-oxo derivatives
Transition-Metal-FreeEnaminones + aldehydes, room temp50–85Eco-friendly, no metal catalysts
Iridium-CatalyzedH₂, Ir-SpiroPAP catalyst, 40°C70–95High enantioselectivity (99% ee)

Neuroactive Drug Delivery

1,4-Dihydroquinoline derivatives serve as redox-based chemical delivery systems (CDS) for brain-targeted drugs:

  • Galantamine CDS: Two strategies—intramolecular alkylation and quinolinium salt coupling—enhance brain delivery of this acetylcholinesterase inhibitor, reducing peripheral side effects .

  • GABA Transport: Conjugation with γ-aminobutyric acid (GABA) improves blood-brain barrier penetration, demonstrating altered locomotor activity in mice .

Enzyme Inhibition

  • BACE-1 Inhibitors: 4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives (e.g., 14e) inhibit β-secretase (IC₅₀ = 1.89 μM), a target for Alzheimer’s disease .

  • Anti-Inflammatory Agents: 4-Oxo-N-phenyl derivatives (e.g., 13a) suppress NF-κB signaling, reducing IL-6 and TNF-α levels in acute lung injury and sepsis models .

Table 2: Selected Bioactive Derivatives

CompoundActivityIC₅₀/EC₅₀Model SystemSource
14eBACE-1 inhibition1.89 μMIn vitro assay
13aAnti-inflammatory (TNF-α reduction)10 μMLPS-induced mice
GABA-CDCNS activity (locomotor alteration)25 mg/kgMurine model

Stability and Optimization Challenges

  • Oxidative Sensitivity: The 1,4-dihydroquinoline scaffold is prone to oxidation, limiting in vivo utility . Annellated derivatives show improved stability .

  • Solubility Issues: Modifications like 3-amido substitutions enhance solubility and antiproliferative effects in cancer cell lines (e.g., HepG2) .

Future Directions

  • Hybrid Molecules: Combining 1,4-dihydroquinoline with pharmacophores (e.g., podophyllotoxin) may yield multitarget agents .

  • Computational Design: Docking studies guide the optimization of BACE-1 inhibitors and anti-inflammatory derivatives .

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